
1-(2-Chlorophenyl)-2-thiourea
Overview
Description
1-(2-Chlorophenyl)-2-thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group attached to a 2-chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-2-thiourea can be synthesized through several methods. One common method involves the reaction of 2-chloroaniline with thiocyanate in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{2-chloroaniline} + \text{thiocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-2-thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
1-(2-Chlorophenyl)-2-thiourea exhibits a range of biological activities that make it a candidate for therapeutic applications. Key areas include:
- Antimicrobial Activity : Studies have shown that thiourea derivatives, including this compound, possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from thioureas have demonstrated effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 6 mg/mL to lower values depending on the specific derivative tested .
- Antitumor Activity : Thiourea derivatives have been investigated for their anticancer potential. Research indicates that certain derivatives can inhibit cancer cell proliferation with IC50 values as low as 1.50 µM against human leukemia cell lines and other cancer types. These compounds target molecular pathways involved in tumor growth and angiogenesis .
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly against urease, with some derivatives exhibiting IC50 values significantly lower than standard thiourea . This property is crucial for developing treatments for conditions like kidney stones, where urease plays a detrimental role.
Applications in Agriculture
Thiourea derivatives are also explored for their agricultural applications:
- Pesticidal Properties : Research indicates that this compound and related compounds exhibit insecticidal and herbicidal activities. The ability to selectively target pests while minimizing harm to beneficial organisms makes these compounds valuable in sustainable agriculture .
- Plant Growth Regulation : Some studies suggest that thioureas can act as growth regulators, enhancing crop yield and resilience against environmental stressors. This dual functionality makes them attractive for agricultural formulations .
Material Science Applications
In addition to biological applications, this compound has been utilized in material science:
- Organocatalysis : Thiourea derivatives serve as effective organocatalysts in various organic reactions, facilitating the synthesis of complex molecules under mild conditions . This application is particularly relevant in green chemistry initiatives aimed at reducing waste and improving reaction efficiency.
- Nanoparticle Synthesis : Thioureas are used as precursors in the synthesis of nanoparticles, which have applications in drug delivery systems and diagnostic tools due to their biocompatibility and functionalization capabilities .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Anticancer Research : A study involving various thiourea derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines (MCF-7, HCT116, A549), with some compounds showing greater efficacy than traditional chemotherapeutics like doxorubicin . This highlights the potential for developing new cancer therapies based on thiourea scaffolds.
- Environmental Applications : Thioureas have been investigated for their ability to sense heavy metals like mercury through fluorescence techniques, indicating their role in environmental monitoring and remediation efforts .
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-2-thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-2-thiosemicarbazide
- 1-(2-Chlorophenyl)-2-thiourea
- 1-(2-Chlorophenyl)-2-thioacetamide
Comparison: this compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiourea group. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the chlorine atom enhances its reactivity in substitution reactions, while the thiourea group contributes to its potential biological activities.
Biological Activity
1-(2-Chlorophenyl)-2-thiourea is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thiourea group attached to a 2-chlorophenyl ring. Its chemical formula is C7H7ClN2S, and it can be synthesized through various methods, including the reaction of 2-chloroaniline with thiocyanate under acidic conditions. This structural configuration is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating various thiourea derivatives found that certain compounds, including those related to this compound, showed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Thiourea Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL | |
Candida albicans | 256 µg/mL |
This table summarizes the MIC values for this compound against various pathogens, indicating its potential as an effective antimicrobial agent.
The mechanism of action for this compound is hypothesized to involve interaction with specific molecular targets within microbial cells. Structurally similar compounds have been shown to disrupt cellular functions by inhibiting enzyme activity or interfering with metabolic pathways.
- Enzyme Inhibition : The thiourea moiety may inhibit enzymes critical for microbial survival, leading to cell death.
- Cell Membrane Disruption : The compound may affect the integrity of microbial cell membranes, contributing to its antimicrobial effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of thioureas similar to this compound. For instance, a study published in PubMed highlighted the antimicrobial efficacy of newly synthesized thioureides against multidrug-resistant strains, suggesting that modifications in the structure could enhance activity against resistant bacteria .
Another research effort focused on evaluating the cytotoxic effects of related compounds on cancer cell lines. The findings indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, positioning them as potential candidates for further drug development .
Potential Therapeutic Applications
Given its promising biological activity, this compound is being explored for various therapeutic applications:
- Antimicrobial Agents : Its effectiveness against resistant strains positions it as a candidate for new antimicrobial therapies.
- Anticancer Research : The ability to selectively target cancer cells opens avenues for its use in cancer treatment protocols.
- Agricultural Uses : The compound has also been noted for herbicidal properties, indicating potential applications in pest management.
Q & A
Basic Research Questions
Q. What are the recommended methods for characterizing 1-(2-Chlorophenyl)-2-thiourea in solid-state studies?
- Methodological Answer: Single-crystal X-ray diffraction is widely used to resolve the molecular geometry and hydrogen-bonding networks of thiourea derivatives. For example, studies on structurally similar compounds (e.g., 1-(2-Chlorophenyl)-3-(2-ethylhexanoyl)thiourea) employ this technique to confirm bond lengths, angles, and intermolecular interactions critical for understanding reactivity .
Q. How does the solubility profile of this compound influence its application in organic synthesis?
- Methodological Answer: The compound is typically dissolved in polar aprotic solvents like acetonitrile or methanol, as evidenced by analytical standards prepared at concentrations of 5,000 µg/mL in acetonitrile. This solubility facilitates its use in catalytic reactions, where solvent polarity affects reaction kinetics and selectivity .
Q. What spectroscopic techniques are optimal for monitoring thiourea derivatives in reaction mixtures?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is used to track structural changes during reactions. For example, thiourea derivatives are often analyzed using reverse-phase HPLC with acetonitrile/water gradients .
Advanced Research Questions
Q. What is the mechanistic role of this compound in asymmetric Michael addition reactions?
- Methodological Answer: Density functional theory (DFT) studies reveal that the thiourea moiety acts as a hydrogen-bond donor, stabilizing transition states in the reaction between nitroolefins and sulfur ylides. The chlorophenyl group enhances electron withdrawal, increasing catalytic efficiency. Transition state calculations are critical for predicting stereoselectivity .
Q. How do structural modifications at the chlorophenyl moiety affect the catalytic efficiency of thiourea derivatives?
- Methodological Answer: Comparative studies of ortho-, meta-, and para-substituted chlorophenyl thioureas show that steric hindrance at the ortho position (as in this compound) reduces conformational flexibility, thereby improving enantioselectivity. Computational modeling (e.g., DFT) and X-ray crystallography are used to correlate substituent effects with activity .
Q. How do crystallographic data resolve contradictions in the hydrogen-bonding patterns of thiourea derivatives?
- Methodological Answer: Single-crystal X-ray studies of this compound derivatives reveal bifurcated hydrogen bonds involving the thiourea sulfur and NH groups. These interactions are critical for stabilizing supramolecular assemblies and resolving discrepancies between computational predictions and experimental observations .
Q. What computational approaches are used to study the stereoselectivity of thiourea-catalyzed reactions?
- Methodological Answer: Transition state modeling using DFT (e.g., B3LYP/6-31G* level) identifies key non-covalent interactions (e.g., hydrogen bonds, π-stacking) that dictate enantiomeric excess. Solvent effects are incorporated via polarizable continuum models (PCM) to improve accuracy .
Q. How can researchers address discrepancies in biological activity data for thiourea derivatives?
- Methodological Answer: Contradictions in antibacterial or anticancer activity data often arise from variations in assay conditions (e.g., bacterial strains, cell lines). Standardized protocols, such as broth microdilution for MIC determination and MTT assays for cytotoxicity, are recommended. Structure-activity relationship (SAR) studies using halogen-substituted analogs (e.g., 2-chloro vs. 4-chloro derivatives) can clarify trends .
Properties
IUPAC Name |
(2-chlorophenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUKKTCDYSIWKJ-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2S | |
Record name | THIOUREA, (2-CHLOROPHENYL)- | |
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DSSTOX Substance ID |
DTXSID4063799 | |
Record name | (2-Chlorophenyl)thiourea | |
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Molecular Weight |
186.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thiourea, (2-chlorophenyl)- appears as needles or plates. Used as an herbicide. Not registered as a pesticide in the U.S. (EPA, 1998), Solid; [HSDB] White crystalline powder; [Alfa Aesar MSDS] Colorless odorless solid; [FAHAZMAT] | |
Record name | THIOUREA, (2-CHLOROPHENYL)- | |
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Record name | N-(2-Chlorophenyl)thiourea | |
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Solubility |
VERY SOL IN WATER; SLIGHTLY SOL IN AMMONIA, Sol in alcohol, benzene | |
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Vapor Pressure |
0.00035 [mmHg] | |
Record name | N-(2-Chlorophenyl)thiourea | |
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Color/Form |
NEEDLES OR PLATES | |
CAS No. |
5344-82-1 | |
Record name | THIOUREA, (2-CHLOROPHENYL)- | |
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Record name | N-(2-Chlorophenyl)thiourea | |
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Record name | 1-(2-Chlorophenyl)-2-thiourea | |
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Record name | Thiourea, N-(2-chlorophenyl)- | |
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Record name | (2-Chlorophenyl)thiourea | |
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Record name | 1-(2-chlorophenyl)-2-thiourea | |
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Record name | N-(2-CHLOROPHENYL)THIOUREA | |
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Melting Point |
294.8 to 295.7 °F (EPA, 1998), 146 °C | |
Record name | THIOUREA, (2-CHLOROPHENYL)- | |
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